molecular formula C20H21NO3 B214808 3-[2-(4-tert-Butylphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one

3-[2-(4-tert-Butylphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one

Numéro de catalogue B214808
Poids moléculaire: 323.4 g/mol
Clé InChI: WSMJGIMQTHFEQJ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3-[2-(4-tert-Butylphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one, also known as TAK-659, is a small molecule inhibitor of Bruton's tyrosine kinase (BTK). BTK is a crucial enzyme involved in the signaling pathway of B cells, which play a significant role in the immune system. Inhibition of BTK has shown potential in the treatment of various B-cell malignancies and autoimmune diseases.

Mécanisme D'action

BTK plays a crucial role in the signaling pathway of B cells. Upon activation of the B-cell receptor, BTK is phosphorylated, leading to downstream signaling events that result in B-cell proliferation and survival. 3-[2-(4-tert-Butylphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one selectively inhibits BTK by binding to its active site, preventing its phosphorylation and subsequent downstream signaling events. This leads to the suppression of B-cell receptor signaling and subsequent apoptosis of malignant B cells.
Biochemical and Physiological Effects:
3-[2-(4-tert-Butylphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one has been shown to selectively inhibit BTK, leading to the suppression of B-cell receptor signaling and subsequent apoptosis of malignant B cells. It also modulates the immune system by reducing the production of inflammatory cytokines. In preclinical studies, 3-[2-(4-tert-Butylphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one has demonstrated efficacy in the treatment of B-cell malignancies and autoimmune diseases.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of 3-[2-(4-tert-Butylphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one is its selectivity for BTK, which reduces off-target effects. It also has a favorable pharmacokinetic profile, with a long half-life and good oral bioavailability. However, 3-[2-(4-tert-Butylphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one has limitations in terms of its solubility and stability, which can affect its efficacy and reproducibility in lab experiments.

Orientations Futures

For 3-[2-(4-tert-Butylphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one include clinical trials in patients with B-cell malignancies and autoimmune diseases. It also has potential for combination therapy with other targeted agents, such as anti-CD20 antibodies, to enhance its efficacy. Additionally, further research is needed to optimize its pharmacokinetic and pharmacodynamic properties and to identify potential biomarkers for patient selection and monitoring.

Méthodes De Synthèse

The synthesis of 3-[2-(4-tert-Butylphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one involves the reaction of 3-hydroxy-1,3-dihydro-2H-indol-2-one with 4-tert-butylbenzaldehyde in the presence of a base and a catalyst. The reaction yields 3-[2-(4-tert-butylphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one, which is then purified through a series of chromatographic techniques.

Applications De Recherche Scientifique

3-[2-(4-tert-Butylphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one has shown promising results in preclinical studies for the treatment of B-cell malignancies, such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL). It has also demonstrated efficacy in autoimmune diseases, such as rheumatoid arthritis and systemic lupus erythematosus (SLE). 3-[2-(4-tert-Butylphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one has been shown to selectively inhibit BTK, leading to the suppression of B-cell receptor signaling and subsequent apoptosis of malignant B cells. It also modulates the immune system by reducing the production of inflammatory cytokines.

Propriétés

Nom du produit

3-[2-(4-tert-Butylphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one

Formule moléculaire

C20H21NO3

Poids moléculaire

323.4 g/mol

Nom IUPAC

3-[2-(4-tert-butylphenyl)-2-oxoethyl]-3-hydroxy-1H-indol-2-one

InChI

InChI=1S/C20H21NO3/c1-19(2,3)14-10-8-13(9-11-14)17(22)12-20(24)15-6-4-5-7-16(15)21-18(20)23/h4-11,24H,12H2,1-3H3,(H,21,23)

Clé InChI

WSMJGIMQTHFEQJ-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)CC2(C3=CC=CC=C3NC2=O)O

SMILES canonique

CC(C)(C)C1=CC=C(C=C1)C(=O)CC2(C3=CC=CC=C3NC2=O)O

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.